Giripladib
Overview
Description
Giripladib is under investigation in clinical trial NCT00396955 . This trial is a study comparing 4 dose regimens of PLA-695, Naproxen, and Placebo in subjects with osteoarthritis of the knee .
Synthesis Analysis
Giripladib has been studied for its effects on platelet activation . In a whole blood shear-based flow chamber assay, giripladib, a cPLA2α inhibitor, reduced platelet adhesion and accumulation on collagen . Moreover, giripladib differentially affected P-selectin expression and GPIIbIIIa activation .
Molecular Structure Analysis
The molecular formula of Giripladib is C41H36ClF3N2O4S . Its molecular weight is 745.25 g/mol . The IUPAC name for Giripladib is 4-[3-[1-benzhydryl-5-chloro-2-[2-[[2-(trifluoromethyl)phenyl]methylsulfonylamino]ethyl]indol-3-yl]propyl]benzoic acid .
Chemical Reactions Analysis
Giripladib has been shown to have an effect on the liberation of arachidonic acid from glycerophospholipids (GPL) sources in human platelets . It was observed that at later time points, arachidonyl-PC and arachidonyl-PE mass continues to decrease, leaving open the possibility of an additional lipase working on these pools . Loss of arachidonyl-PI was partially but significantly inhibited by giripladib .
Physical And Chemical Properties Analysis
Giripladib has a molecular weight of 745.25 . Its exact mass is 744.2036410 . The PSA of Giripladib is 96.78000 .
Scientific Research Applications
Platelet Adhesion and Accumulation Inhibition
Giripladib has been shown to reduce platelet adhesion and accumulation on collagen in a whole blood shear-based flow chamber assay. This indicates its potential use in conditions where platelet aggregation is a concern, such as cardiovascular diseases .
Breast Cancer Stem Cell Targeting
Research suggests that Giripladib can significantly reduce stemness and chemo-resistance in breast cancer stem cells (BCSCs). It has been found effective in combination with the chemotherapy drug doxorubicin, killing BCSCs both in vivo and in vitro .
Osteoarthritis Treatment
Giripladib has been investigated in clinical trials for its effectiveness in treating osteoarthritis of the knee. Although a phase II clinical trial was terminated, the drug’s potential for managing osteoarthritis symptoms remains an area of interest .
Rheumatoid Arthritis Management
There has been a completed phase 1 clinical trial evaluating the pharmacokinetic interaction between Giripladib and Methotrexate when coadministered orally to adult subjects with rheumatoid arthritis, suggesting its possible application in this field .
Inhibition of Cytosolic Phospholipase A (cPLA2α)
Giripladib acts as an inhibitor of cPLA2α, which plays a role in various inflammatory processes. Its inhibition could be beneficial in diseases where inflammation is a key factor .
Lipid Metabolism Regulation
A novel long non-coding RNA (lncRNA) ROPM-mediated lipid metabolism governs breast cancer progression, and Giripladib has been found to potently affect this pathway, indicating its role in lipid metabolism-related research .
Safety and Hazards
Mechanism of Action
Target of Action
Giripladib, also known as PLA-695, primarily targets the enzyme PLA2G4A (Cytosolic phospholipase A2) . This enzyme plays a crucial role in the production of pro-inflammatory mediators in many tissues, making it an attractive target for the development of novel anti-inflammatory agents .
Mode of Action
It is known to be aPLA2G4A inhibitor . By inhibiting this enzyme, Giripladib potentially reduces the production of pro-inflammatory mediators, thereby exerting its therapeutic effects .
Biochemical Pathways
It is known that pla2g4a, the target of giripladib, is involved in thearachidonic acid pathway . By inhibiting PLA2G4A, Giripladib may affect the production of eicosanoids, a class of bioactive lipids that includes prostaglandins, thromboxanes, and leukotrienes, all of which play key roles in inflammation .
Pharmacokinetics
It has been under investigation in clinical trials, where its pharmacokinetics among different dose levels were assessed .
Result of Action
It has been suggested that giripladib may reduce platelet adhesion and accumulation on collagen, and differentially affect p-selectin expression and gpiibiiia activation depending on the agonist employed . Moreover, it has been shown that Giripladib can efficiently eliminate breast cancer stem cells (BCSCs) both in vitro and in vivo when combined with certain chemotherapy drugs .
Action Environment
It is widely accepted that gene-environment interactions play a significant role in the effectiveness of drugs . Factors such as diet, lifestyle, exposure to environmental pollutants, and even the gut microbiome can potentially influence the action of drugs
properties
IUPAC Name |
4-[3-[1-benzhydryl-5-chloro-2-[2-[[2-(trifluoromethyl)phenyl]methylsulfonylamino]ethyl]indol-3-yl]propyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H36ClF3N2O4S/c42-33-22-23-37-35(26-33)34(16-9-10-28-18-20-31(21-19-28)40(48)49)38(47(37)39(29-11-3-1-4-12-29)30-13-5-2-6-14-30)24-25-46-52(50,51)27-32-15-7-8-17-36(32)41(43,44)45/h1-8,11-15,17-23,26,39,46H,9-10,16,24-25,27H2,(H,48,49) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHBNHIPCSPSHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=C(C=C(C=C4)Cl)C(=C3CCNS(=O)(=O)CC5=CC=CC=C5C(F)(F)F)CCCC6=CC=C(C=C6)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H36ClF3N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471130 | |
Record name | Giripladib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
745.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Giripladib | |
CAS RN |
865200-20-0 | |
Record name | Giripladib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15426 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Giripladib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GIRIPLADIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W10Q5H7WD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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